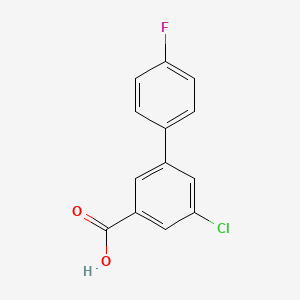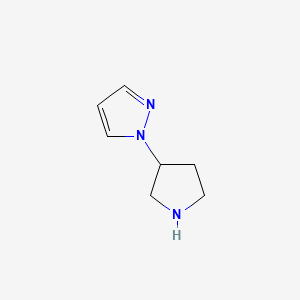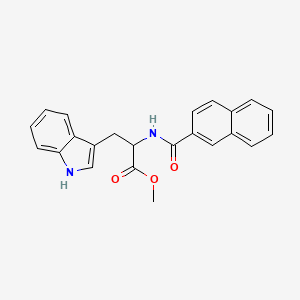
methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
描述
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is a complex organic compound that features both an indole and a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the formation of the indole moiety, followed by the introduction of the naphthalene group through a formylation reaction. The final step involves esterification to form the methyl ester.
Formation of Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formylation of Naphthalene: The naphthalene group can be introduced via a Vilsmeier-Haack reaction, where naphthalene reacts with DMF and POCl3 to form a formylated naphthalene.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The indole and naphthalene moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced indole or naphthalene derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In organic chemistry, methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its indole moiety is particularly useful in studying tryptophan metabolism and related biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing indole and naphthalene structures are known for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-indol-3-yl)-2-(phenylformamido)propanoate: Similar structure but with a phenyl group instead of a naphthalene group.
Methyl 3-(1H-indol-3-yl)-2-(benzylformamido)propanoate: Contains a benzyl group instead of a naphthalene group.
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is unique due to the presence of both indole and naphthalene moieties, which confer distinct electronic and steric properties. This combination allows for unique interactions and reactivity compared to similar compounds with simpler aromatic groups.
属性
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-23(27)21(13-18-14-24-20-9-5-4-8-19(18)20)25-22(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14,21,24H,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNVNWBKTWVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


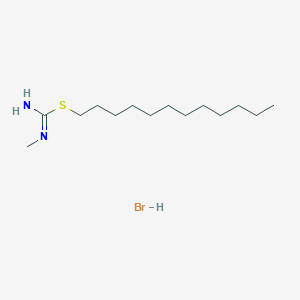
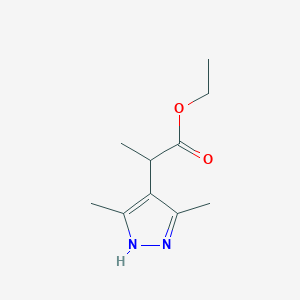
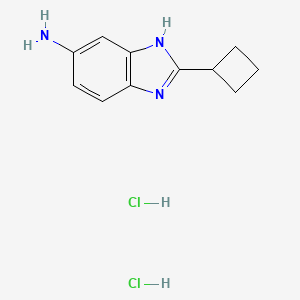
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)
![5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1420859.png)


![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
